molecular formula C7H7Cl2N B1232004 2,6-Dichloro-4-methylaniline CAS No. 56461-98-4

2,6-Dichloro-4-methylaniline

Cat. No. B1232004
CAS RN: 56461-98-4
M. Wt: 176.04 g/mol
InChI Key: HMUDNHJDRNNRIE-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylaniline is a colorless or white solid . It is a derivative of aniline and has two chlorine atoms and one methyl group attached to the benzene ring .


Synthesis Analysis

The synthesis of 2,6-Dichloro-4-methylaniline involves several steps . The process starts with 3-methylaniline, which is first N-acetylated with acetic anhydride. This is then treated with chlorosulphonic acid and ammonia, yielding the 2-methyl-4-(N-acetyl)-benzenesulfonic amide. This compound is then deacetylated, chlorinated, and hydrolyzed to produce 2,6-dichloro-3-methylaniline .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-methylaniline is C7H7Cl2N . The molecular weight is 176.04 g/mol . The InChI code is 1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 . The InChI key is HMUDNHJDRNNRIE-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group . Deprotonated anilines and their carbonyl derivatives displace the sulfone group .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-methylaniline is a solid at room temperature . It has a molecular weight of 176.04 g/mol . The compound has a topological polar surface area of 26 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The rotatable bond count is 0 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers Several papers have been published on 2,6-Dichloro-4-methylaniline. One paper discusses the rapid and reliable triple-emissive detection of 2,6-dichloro-4-nitroaniline as a pesticide based on a high-nuclear Cd (ii)–Sm (iii) nanocluster . Another paper investigates the synthesis process of 2,6-dichloro-3-methylaniline .

properties

IUPAC Name

2,6-dichloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUDNHJDRNNRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205007
Record name 2,6-Dichloro-4-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methylaniline

CAS RN

56461-98-4
Record name 2,6-Dichloro-4-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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